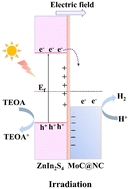MoC@NC cocatalyst-modified ZnIn2S4 with strong 2D/2D hetero-interface interaction for efficient H2 evolution†
CrystEngComm Pub Date: 2023-10-20 DOI: 10.1039/D3CE00907F
Abstract
The development of low-cost and high-efficiency non-noble metal cocatalysts is one of the important factors in promoting the separation of photogenerated carriers. In this study, we report a stable and highly active MoC@NC/ZnIn2S4 heterostructure for photocatalytic H2 evolution under visible light. The optimized MoC@NC/ZnIn2S4 composite displays an excellent photocatalytic H2 evolution rate of 45.4 μmol h−1, which was 8.3 times higher than that of ZnIn2S4. Its apparent quantum efficiency reached 51.5% at 420 nm. Moreover, the photocatalyst exhibits excellent stability and recycling capabilities. This remarkable activity can be ascribed to the modification of MoC@NC onto the ZnIn2S4 surface by forming an intimate contact interface, which can suppress the recombination of photogenerated carriers, consequently leading to superior photocatalytic H2 evolution performance. This study indicated that MoC@NC can act as an outstanding cocatalyst for promoting ZnIn2S4 photocatalytic performance.


Recommended Literature
- [1] Exfoliated clay nanosheets as an efficient additive for improving the electrode functionality of graphene-based nanocomposites†
- [2] Vibrational entropy of disorder in Cu3Au with different degrees of short-range order
- [3] Hierarchically plasmonic photocatalysts of Ag/AgCl nanocrystals coupled with single-crystalline WO3 nanoplates†
- [4] Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillar[6]arene†
- [5] Structure–property relationships based on Hammett constants in cyclometalated iridium(iii) complexes: their application to the design of a fluorine-free FIrPic-like emitter†
- [6] Modification of Cunanoparticles with a disulfide for polyimide metallization†
- [7] Luminescence properties and energy transfer of La3Ga5SiO14:Eu3+, Tb3+ phosphors
- [8] Photoluminescence properties of multilayer oxide films intercalated with rare earth ions by the layer-by-layer technique†
- [9] Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence†
- [10] Water-soluble TRIS-terminated PAMAM dendrimers: microwave-assisted synthesis, characterization and Cu(ii) intradendrimer complexes










